![molecular formula C26H30N4O4 B11183580 3,3'-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione]](/img/structure/B11183580.png)
3,3'-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione]
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Overview
Description
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione rings connected by an ethane-1,2-diyldiimino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] typically involves the reaction of ethane-1,2-diamine with 1-(2-phenylethyl)pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine rings are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another compound with a similar ethane-1,2-diyl linkage but different ring structures.
1,2-Bis(diphenylphosphino)ethane: A compound with a similar ethane-1,2-diyl linkage but different functional groups.
Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate): A compound with a similar ethane-1,2-diyl linkage but different ring structures
Uniqueness
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is unique due to its specific combination of pyrrolidine-2,5-dione rings and ethane-1,2-diyldiimino bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Chemical Structure and Synthesis
The chemical structure of 3,3'-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
The synthesis typically involves the reaction of pyrrolidine derivatives with phenylethyl groups under controlled conditions to form the desired bis-imino compound. The process often requires specific catalysts and solvents to ensure high yield and purity.
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The presence of the pyrrolidine moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antioxidant Activity Study :
- A study examined the radical scavenging ability of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.
-
Anticancer Research :
- In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner.
- Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
-
Anti-inflammatory Assessment :
- An animal model was used to evaluate the anti-inflammatory effects of the compound.
- Treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Data Table of Biological Activities
Biological Activity | Method Used | Results |
---|---|---|
Antioxidant | DPPH Assay | Significant reduction in DPPH radicals |
Anticancer | Cell Viability Assay | Dose-dependent inhibition of cell growth |
Anti-inflammatory | Cytokine Measurement | Decreased levels of TNF-alpha and IL-6 |
Properties
Molecular Formula |
C26H30N4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[2-[[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N4O4/c31-23-17-21(25(33)29(23)15-11-19-7-3-1-4-8-19)27-13-14-28-22-18-24(32)30(26(22)34)16-12-20-9-5-2-6-10-20/h1-10,21-22,27-28H,11-18H2 |
InChI Key |
SUJVIPXVCNIXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCNC3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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